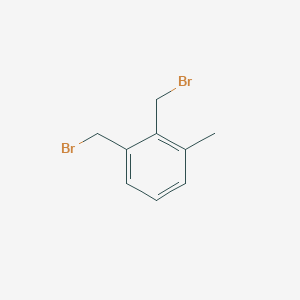
2-(2,4-Dinitrophenyl)-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dinitrophenyl)-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of dinitrophenyl derivatives. This compound is characterized by the presence of two nitro groups attached to a phenyl ring, which is further connected to an indene-dione structure. The compound is known for its vibrant color and is often used in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dinitrophenyl)-1H-indene-1,3(2H)-dione typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate indene-dione precursor. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, and requires heating to facilitate the formation of the desired product . The reaction conditions often include refluxing the mixture in ethanol for a specific duration to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reaction vessels, precise control of reaction temperatures, and efficient purification techniques to obtain the compound in high yield and purity .
化学反応の分析
Types of Reactions
2-(2,4-Dinitrophenyl)-1H-indene-1,3(2H)-dione undergoes several types of chemical reactions, including:
Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form hydrazones.
Nucleophilic Addition-Elimination Reactions: It reacts with carbonyl compounds through nucleophilic addition followed by elimination of water.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Hydrochloric Acid: Used as a catalyst in condensation reactions.
Major Products Formed
The major products formed from reactions involving this compound are typically hydrazones and other derivatives that retain the dinitrophenyl group .
科学的研究の応用
2-(2,4-Dinitrophenyl)-1H-indene-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the detection and analysis of carbonyl compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a metabolic stimulant.
Industry: Utilized in the synthesis of dyes and other industrial chemicals.
作用機序
The mechanism of action of 2-(2,4-Dinitrophenyl)-1H-indene-1,3(2H)-dione involves its ability to undergo nucleophilic addition-elimination reactions. The compound adds across the carbon-oxygen double bond of carbonyl compounds, forming an intermediate that subsequently eliminates water to form a stable hydrazone . This mechanism is crucial for its role in detecting carbonyl compounds and other applications.
類似化合物との比較
Similar Compounds
2,4-Dinitrophenylhydrazine: A closely related compound used for similar applications in detecting carbonyl compounds.
2,4-Dinitrophenol: Another dinitrophenyl derivative known for its use as a metabolic stimulant and in biochemical studies.
Uniqueness
2-(2,4-Dinitrophenyl)-1H-indene-1,3(2H)-dione is unique due to its specific indene-dione structure, which imparts distinct chemical properties and reactivity compared to other dinitrophenyl derivatives . This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.
特性
分子式 |
C15H8N2O6 |
|---|---|
分子量 |
312.23 g/mol |
IUPAC名 |
2-(2,4-dinitrophenyl)indene-1,3-dione |
InChI |
InChI=1S/C15H8N2O6/c18-14-9-3-1-2-4-10(9)15(19)13(14)11-6-5-8(16(20)21)7-12(11)17(22)23/h1-7,13H |
InChIキー |
ILXFVMQNHMRCGA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S)-1-[2-(Diphenylphosphino)phenyl]ethyl](diphenylphosphino)amine](/img/structure/B13685199.png)
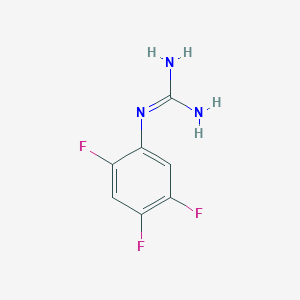

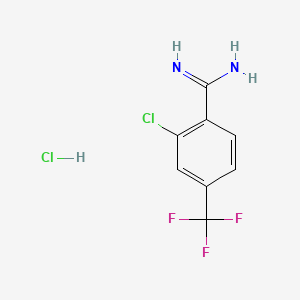
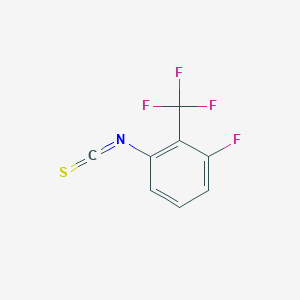
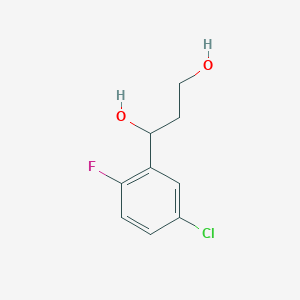
![2-Oxa-5-azabicyclo[2.2.2]octan-6-one](/img/structure/B13685216.png)
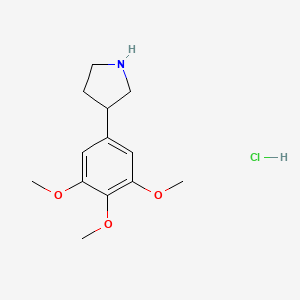

![Ethyl 2-[1-(2-Hydroxy-1-nitroethyl)cyclopropyl]acetate](/img/structure/B13685257.png)



